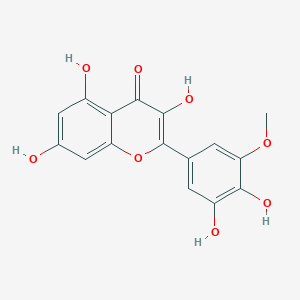
Laricitrin
Overview
Description
Laricitrin is an O-methylated flavonol, a type of flavonoid . It is found in red grape (absent in white grape) and in Vaccinium uliginosum (bog billberries) . It is one of the phenolic compounds present in wine .
Synthesis Analysis
Laricitrin is formed from myricetin by the action of the enzyme myricetin O-methyltransferase . It is further methylated by laricitrin 5’-O-methyltransferase into syringetin .
Molecular Structure Analysis
The molecular formula of Laricitrin is C16H12O8 . Its molar mass is 332.264 g/mol . The IUPAC name for Laricitrin is 2-(3,4-Dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one .
Physical And Chemical Properties Analysis
Laricitrin has a density of 1.7±0.1 g/cm^3 . Its boiling point is 667.4±55.0 °C at 760 mmHg . The vapour pressure of Laricitrin is 0.0±2.1 mmHg at 25°C .
Scientific Research Applications
Ecological and Chemotaxonomic Significance : Laricitrin and related compounds help distinguish different taxa within the section Spirocarpos and are indicative of the ecological conditions of sandy dunes (Bertoli Alessandra et al., 2010).
Anticancer Properties : Lariciresinol, a related compound, inhibits cell proliferation and induces apoptosis in human HepG2 cells, potentially via the ubiquitin-proteasome pathway (Zhanjun Ma et al., 2016). Laricitrin also ameliorates lung cancer-mediated dendritic cell suppression and potentiates the anticancer activity of cisplatin in mouse models (Wei-An Chang et al., 2016).
Bactericidal Activity : Lauric acid, a liposomal derivative, demonstrates strong bactericidal activity against Propionibacterium acnes, a bacteria linked to inflammatory acne (Darren Yang et al., 2009).
Multidirectional Biological Activities : Laricitrin and its structural analogues, like syringetin and ayanin, exhibit antioxidant, antimutagenic, hepatoprotective, antidiabetic, and antilipogenic properties (Marcelina Chmiel & Monika Stompor-Gorący, 2022).
Presence in Natural Sources : Laricitrin is found in red grapes, with a concentration of 5.65% (F. Mattivi et al., 2006), and as a novel flavonol, Laricitrin 3-O-(6′′-acetyl)-glucoside, in Norway spruce needles (R. Slimestad & K. Hostettmann, 1996).
Therapeutic Potential : Myricitrin, a glycosyloxyflavone related to laricitrin, shows promise in ameliorating diabetic nephropathy and other diabetic complications, as well as possessing anti-inflammatory and antinociceptive properties (T. Dua et al., 2021; A. A. Oroojan et al., 2019; S. Qi et al., 2017; F. Meotti et al., 2006).
Non-toxicity and Hepatoprotection : Lauric acid is non-toxic even at high doses in rats (H. Khan et al., 2020), and myricitrin exhibits significant hepatoprotective activity (R. Domitrović et al., 2015).
Potential Antipsychotic Effects : Myricitrin has demonstrated antipsychotic-like effects in animal models (M. Pereira et al., 2011).
properties
IUPAC Name |
2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,17-20,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYMYCCYMJIYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415210 | |
| Record name | Laricitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Laricitrin | |
CAS RN |
53472-37-0 | |
| Record name | Laricitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53472-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laricitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053472370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laricitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LARICITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQZ2DUC4C9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Laricitrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0126497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



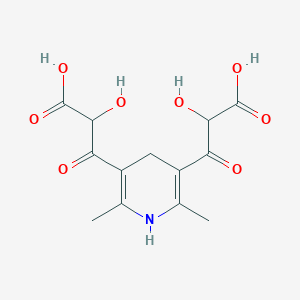
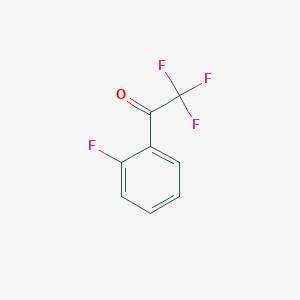
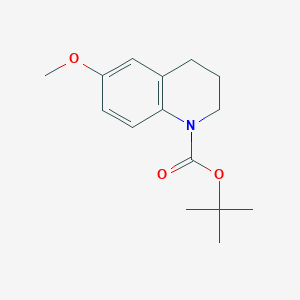
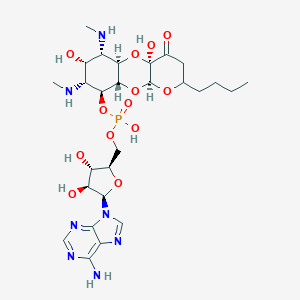
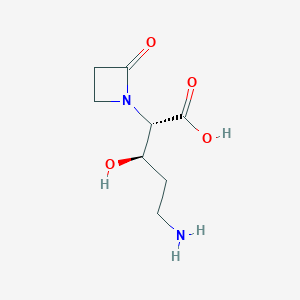
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
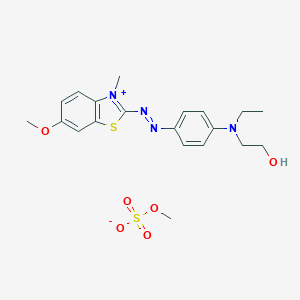
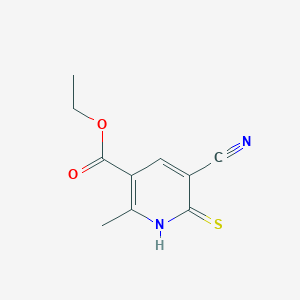
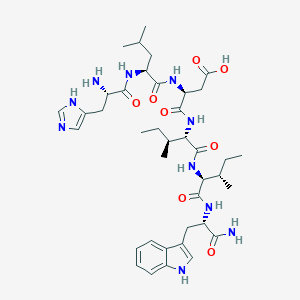
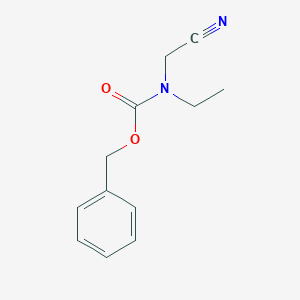
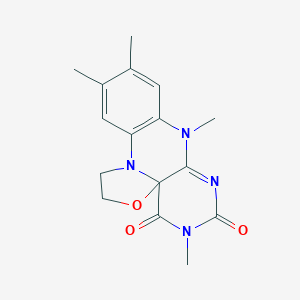
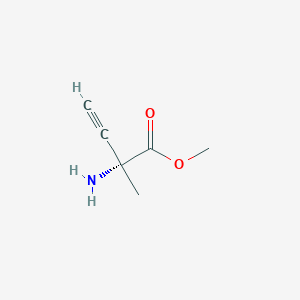
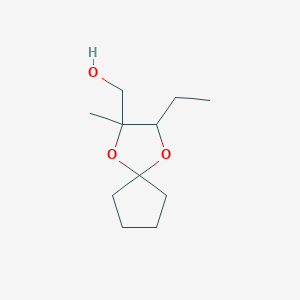
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)